molecular formula C21H32N2O4 B3787821 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxypropyl)-5-methoxybenzamide

2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxypropyl)-5-methoxybenzamide

Cat. No.: B3787821
M. Wt: 376.5 g/mol
InChI Key: NDQJYHVCTCKVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxypropyl)-5-methoxybenzamide” is likely a complex organic molecule. It appears to contain a benzamide group, which is a common feature in many pharmaceutical drugs .


Synthesis Analysis

The synthesis of a compound like this would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the specific properties of the compound and the starting materials available .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques, such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the types of reactions the compound can undergo and the products of these reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various laboratory techniques .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied using in vitro (test tube) and in vivo (animal) experiments .

Safety and Hazards

The safety and hazards of a compound can be assessed using various tests, such as toxicity tests, mutagenicity tests, and carcinogenicity tests .

Future Directions

The future directions for research on a compound like this could include further studies on its synthesis, properties, and potential applications. This could involve developing new synthetic routes, studying its reactivity with other compounds, and testing its potential uses in fields such as medicine or materials science .

Properties

IUPAC Name

2-(1-cyclopentylpiperidin-4-yl)oxy-N-(2-hydroxypropyl)-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O4/c1-15(24)14-22-21(25)19-13-18(26-2)7-8-20(19)27-17-9-11-23(12-10-17)16-5-3-4-6-16/h7-8,13,15-17,24H,3-6,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQJYHVCTCKVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)OC)OC2CCN(CC2)C3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxypropyl)-5-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxypropyl)-5-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxypropyl)-5-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxypropyl)-5-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxypropyl)-5-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxypropyl)-5-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.